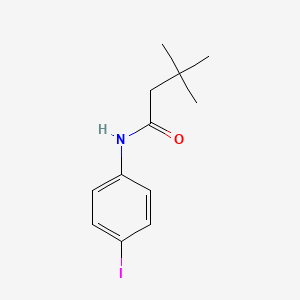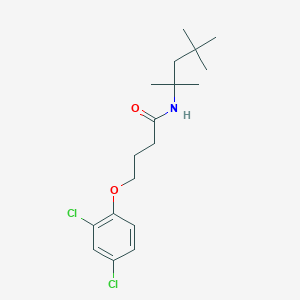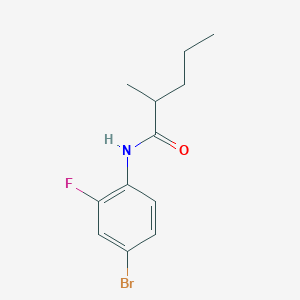
N-(4-bromo-2-fluorophenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-methylpentanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylpentanamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-fluorophenyl)-2-methylpentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used, but may include oxidized or reduced forms of the amide.
Scientific Research Applications
Chemistry: N-(4-bromo-2-fluorophenyl)-2-methylpentanamide is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of certain enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features suggest that it may have activity against specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-2-methylpentanamide
- N-(4-bromo-2-chlorophenyl)-2-methylpentanamide
- N-(4-bromo-2-methylphenyl)-2-methylpentanamide
Uniqueness: N-(4-bromo-2-fluorophenyl)-2-methylpentanamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H15BrFNO/c1-3-4-8(2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
LYOIORWCXMJPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11170938.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170949.png)
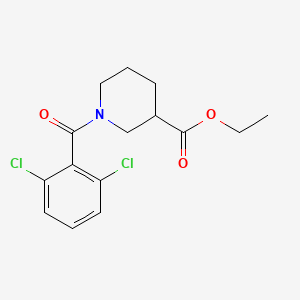
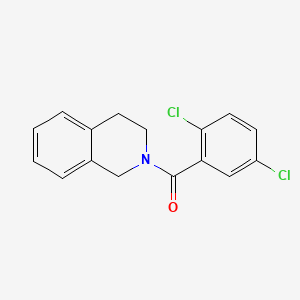
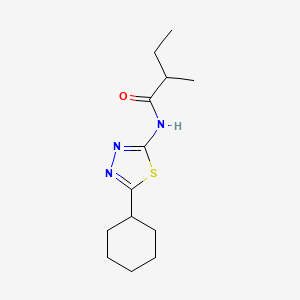

![2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170980.png)
![N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11170982.png)
![2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11170991.png)
![2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11170997.png)
